molecular formula C10H9NO4 B2530347 2-(5-Methoxy-1,2-benzoxazol-3-yl)acetic acid CAS No. 34172-98-0

2-(5-Methoxy-1,2-benzoxazol-3-yl)acetic acid

Cat. No. B2530347
CAS RN: 34172-98-0
M. Wt: 207.185
InChI Key: RNSRRFHVEAJNEJ-UHFFFAOYSA-N
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Description

“2-(5-Methoxy-1,2-benzoxazol-3-yl)acetic acid” is a compound that has been mentioned in the context of being a growth regulator with properties similar to plant hormones . It plays a role in plant growth and development and also has broad-spectrum fungicidal activity, making it useful in agriculture as a fungicide .


Synthesis Analysis

Benzoxazole derivatives have been synthesized using various pathways . A variety of well-organized synthetic methodologies for benzoxazole have been used, involving 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is based on structures generated from information available in databases . The molecular formula of a similar compound, “2-(1,2-Benzisoxazol-3-yl)acetic acid”, is C9H7NO3 .


Chemical Reactions Analysis

Benzoxazole derivatives have been used as a starting material for different mechanistic approaches in drug discovery . They have been extensively used due to their wide range of pharmacological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-(1,2-Benzisoxazol-3-yl)acetic acid”, include a molecular weight of 177.16 g/mol, a XLogP3-AA of 1.2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .

Antiviral Activity

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Anti-Inflammatory and Analgesic Activities

Among the derivatives, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities along with ulcerogenic index compared with indomethacin and celecoxib .

Synthesis of Novel Heterocycles as Anticancer Agents

The compound has been used in the synthesis of novel heterocycles as anticancer agents .

Bacterial Gene Mutation Test

The compound has been used in bacterial gene mutation tests .

In Vitro Mammalian Cell Gene Mutation Test

The compound has been used in in vitro mammalian cell gene mutation tests .

In Vivo Mammalian Chromosomal Aberration Test

The compound has been used in in vivo mammalian chromosomal aberration tests .

Mechanism of Action

While the exact mechanism of action for “2-(5-Methoxy-1,2-benzoxazol-3-yl)acetic acid” is not clear, benzoxazole derivatives have shown a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more . Some benzoxazole derivatives have been identified as heparanase inhibitors .

Future Directions

Benzoxazole derivatives have gained a lot of importance in recent years due to their use in the preparation of new biological materials . They have been extensively used as a starting point for different mechanistic approaches in drug discovery . Therefore, the future directions of “2-(5-Methoxy-1,2-benzoxazol-3-yl)acetic acid” could involve further exploration of its potential uses in various fields, including medicine and agriculture.

properties

IUPAC Name

2-(5-methoxy-1,2-benzoxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-6-2-3-9-7(4-6)8(11-15-9)5-10(12)13/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSRRFHVEAJNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)ON=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic acid

CAS RN

34172-98-0
Record name 2-(5-methoxy-1,2-benzoxazol-3-yl)acetic acid
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